O-苄基-L-苏氨酸

描述

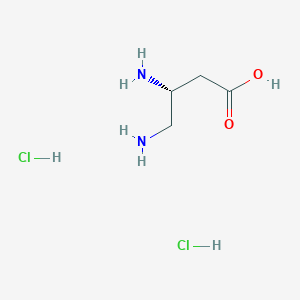

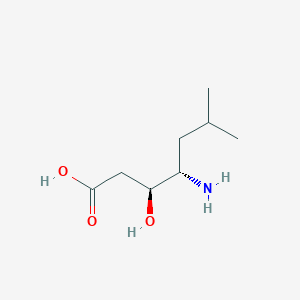

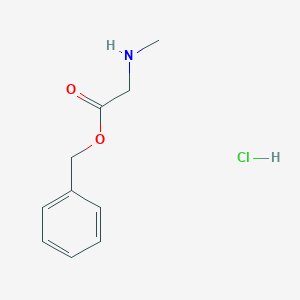

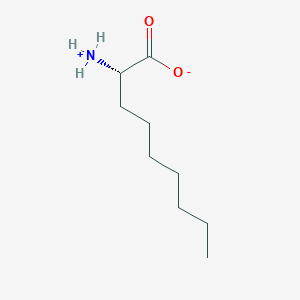

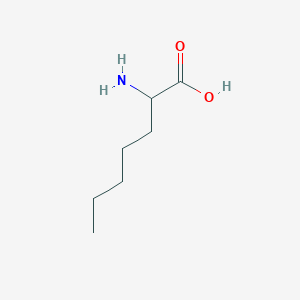

O-Benzyl-L-threonine is a derivative of the amino acid threonine . It has the empirical formula C11H15NO3 and a molecular weight of 245.70 . It is used in peptide synthesis .

Synthesis Analysis

O-Benzyl-L-threonine can be synthesized from the corresponding N-phenoxycarbonyl derivatives of hydroxyl- or amino-functionalized α-amino acids such as L-serine, L-cysteine, L-threonine, L-tyrosine, L-glutamine, and L-asparagine . These derivatives are prepared by N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate (DPC). The synthesis of polypeptides can be achieved by heating these N-phenoxycarbonyl derivatives at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine through the polycondensation of the derivatives with accompanying the elimination of phenol and CO2 .

Molecular Structure Analysis

The SMILES string for O-Benzyl-L-threonine is CC(OCc1ccccc1)C(N)C(O)=O . The InChI key is ONOURAAVVKGJNM-UHFFFAOYSA-N .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving O-Benzyl-L-threonine .

Physical And Chemical Properties Analysis

O-Benzyl-L-threonine has a molecular weight of 245.7 . The empirical formula is C11H15NO3 .

科学研究应用

Pharmaceutical Peptide Systems

O-Benzyl-L-threonine: is utilized in the synthesis of pharmaceutical peptide systems. The benzyl group in these amino acids often remains without deprotection during the formation of peptide chains, which are integral to various therapeutic agents .

Controlled Polymerization

This compound is instrumental in the controlled polymerization of N-Carboxyanhydrides (NCAs) , including O-Benzyl-L-threonine NCA . This process is significant for creating polymers without the need for transition metal catalysts or complex apparatus .

安全和危害

未来方向

O-Benzyl-L-threonine and other similar compounds have potential applications in the synthesis of polypeptides, which have been widely employed to prepare a wide variety of functional biomaterials for use in drug delivery systems and tissue engineering . The development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .

作用机制

Target of Action

O-Benzyl-L-threonine is a derivative of the amino acid threonine . Threonine is an essential amino acid that helps maintain the proper protein balance in the body . It is important for the formation of collagen, elastin, and tooth enamel, and aids liver and lipotropic function when combined with aspartic acid and methionine .

Mode of Action

L-Threonine is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver . It may help combat mental illness and may be very useful in indigestion and intestinal malfunctions . Also, threonine prevents excessive liver fat .

Biochemical Pathways

Threonine, glycine, and L-serine are three closely related amino acids that share common biochemical pathways . Threonine is classified as an indispensable or essential amino acid, whereas both L-serine and glycine are dispensable or nonessential amino acids . In humans, the major catabolic pathway of L-threonine is through L-threonine dehydratase, which converts L-threonine to 2-ketobutyrate and NH4+ .

Pharmacokinetics

It is known that the compound is a threonine derivative . Threonine derivatives are often used in scientific research, and their absorption, distribution, metabolism, and excretion (ADME) properties can vary depending on the specific derivative and its chemical structure .

Result of Action

Threonine aids in the function of the digestive and intestinal tracts and assists in metabolism and assimilation .

属性

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426224 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl-L-threonine | |

CAS RN |

4378-10-3 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for O-Benzyl-L-threonine?

A1: Several synthetic routes have been explored for O-Benzyl-L-threonine. One method involves a one-pot synthesis using ethyl acetoacetate to protect the α-amino group of L-threonine, followed by treatment with benzyl bromide and removal of the protecting group under acidic conditions. [] This approach offers a good yield (80%) and is relatively straightforward. Another method utilizes N-tert-Butyloxycarbonyl-L-threonine, which reacts with sodium hydride and benzyl bromide, followed by saponification with sodium hydroxide. [, ] This procedure also provides an excellent yield and minimizes racemization.

Q2: How is O-Benzyl-L-threonine used in peptide synthesis?

A2: O-Benzyl-L-threonine serves as a protected building block in peptide synthesis. The benzyl group protects the hydroxyl group of L-threonine, preventing unwanted side reactions during peptide coupling steps. This protection is crucial for achieving high yields and purity in peptide synthesis. After the desired peptide sequence is assembled, the benzyl group can be selectively removed. []

Q3: What are the challenges associated with the polymerization of O-Benzyl-L-threonine's N-carboxyanhydride (NCA)?

A3: Polymerization of O-Benzyl-L-threonine NCA can be challenging due to its tendency to form insoluble β-sheets, which can lead to uncontrolled polymerization and broad molecular weight distributions. [, ] Specific solvents like N,N-dimethylacetamide can help to mitigate this issue. [] Additionally, careful optimization of reaction temperature and pressure is crucial for achieving controlled polymerization. []

Q4: Can O-Benzyl-L-threonine NCA polymerization be controlled for specific applications?

A4: Yes, research has shown that controlled/"living" polymerization of O-Benzyl-L-threonine NCA is achievable. [] This allows for the synthesis of well-defined polypeptides with predetermined molecular weights and narrow polydispersities. This level of control opens possibilities for designing biomaterials with tailored properties.

Q5: What are the potential applications of polypeptides containing O-Benzyl-L-threonine?

A5: Polypeptides incorporating O-Benzyl-L-threonine are interesting for various applications. For example, they have been investigated in the development of dual thermoresponsive hydrogels. [] These hydrogels exhibit a transition from gel to sol at a specific temperature due to the disassembly of β-sheet nanostructures within the polypeptide. Such materials hold promise for drug delivery systems and tissue engineering applications. Additionally, incorporating O-Benzyl-L-threonine into copolypeptides can influence the morphology of biominerals like calcium carbonate. [] This suggests potential applications in areas like biomineralization and materials science.

Q6: What are the analytical techniques used to characterize O-Benzyl-L-threonine and its derivatives?

A6: Various analytical techniques are employed to characterize O-Benzyl-L-threonine and its derivatives. Spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the compound's structure and purity. [] Chromatographic techniques like size exclusion chromatography (SEC) are used to determine the molecular weight and polydispersity of polymers. [] Mass spectrometry techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry provide information about the molecular weight and composition of polymers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)